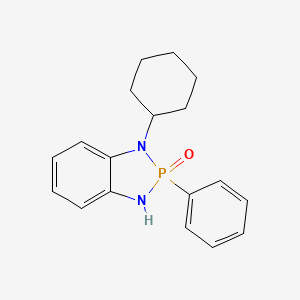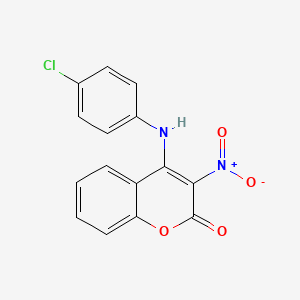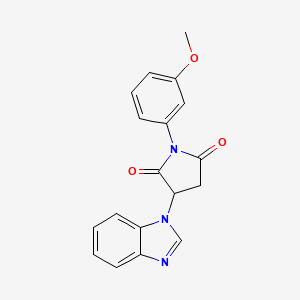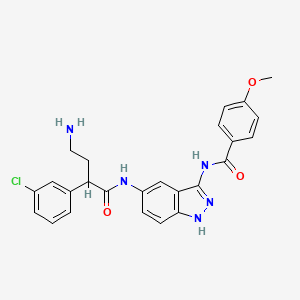
1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide is a complex organic compound that belongs to the class of benzodiazaphospholes This compound is characterized by its unique structure, which includes a cyclohexyl group, a phenyl group, and a benzodiazaphosphole ring system with an oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide typically involves the reaction of cyclohexylamine with phenylphosphonic dichloride, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like triethylamine. The cyclization step may require heating, while the oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.
Substitution: The phenyl and cyclohexyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in structure but lacks the phosphole ring and oxide group.
1-Cyclohexyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar in structure but lacks the phosphole ring and oxide group.
Uniqueness
1-Cyclohexyl-2-phenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-oxide is unique due to the presence of the benzodiazaphosphole ring system and the oxide functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
4602-13-5 |
|---|---|
Molekularformel |
C18H21N2OP |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
3-cyclohexyl-2-phenyl-1H-1,3,2λ5-benzodiazaphosphole 2-oxide |
InChI |
InChI=1S/C18H21N2OP/c21-22(16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)20(22)15-9-3-1-4-10-15/h2,5-8,11-15H,1,3-4,9-10H2,(H,19,21) |
InChI-Schlüssel |
PLRPPJOAEOLSDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C3=CC=CC=C3NP2(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid](/img/structure/B14171999.png)



![6-[2-(4-Aminophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172028.png)

![6-Ethoxy-3,3-dimethyl-8-(2-methylpropyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14172047.png)


![(6-Chloro-1H-indol-3-yl)[4-(2-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B14172074.png)

